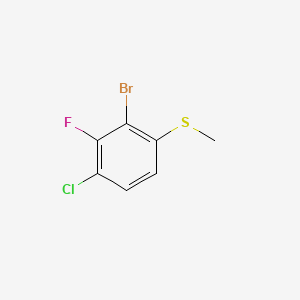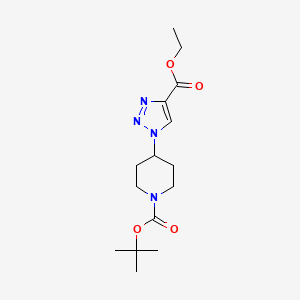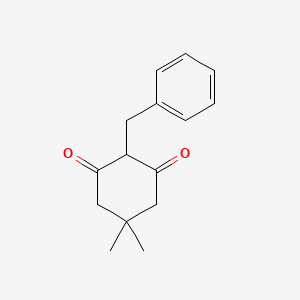
2-Benzyl-5,5-dimethylcyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-5,5-dimethylcyclohexane-1,3-dione is an organic compound belonging to the family of cyclic 1,3-diketones. It is known for its versatile chemical properties and is used as a precursor in the synthesis of various organic compounds. The compound has a molecular formula of C15H16O2 and a molecular weight of 228.29 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Benzyl-5,5-dimethylcyclohexane-1,3-dione can be synthesized through a one-pot multicomponent reaction involving 5,5-dimethylcyclohexane-1,3-dione (dimedone), benzaldehyde, and a suitable catalyst. The reaction typically proceeds via an Aldol-Michael addition mechanism in an aqueous medium, yielding the desired product in high yields .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of recyclable solid acid catalysts such as graphene oxide or sulfated graphene nanosheets. These catalysts not only enhance the reaction efficiency but also offer environmental benefits by reducing the need for toxic solvents .
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Benzyl-5,5-dimethylcyclohexane-1,3-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Benzyl-5,5-dimethylcyclohexane-1,3-dione involves its interaction with various molecular targets and pathways. The compound can undergo C-H activation and intramolecular cyclization, leading to the formation of complex cyclic structures. These reactions are often catalyzed by transition metals such as Rhodium (Rh), which facilitate the formation of carbon-carbon and carbon-heteroatom bonds .
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethylcyclohexane-1,3-dione (Dimedone): A closely related compound used as a reagent in analytical techniques and as a precursor for various organic syntheses.
2-Benzylidene-5,5-dimethylcyclohexane-1,3-dione: Another similar compound with applications in organic synthesis.
Uniqueness
2-Benzyl-5,5-dimethylcyclohexane-1,3-dione stands out due to its unique structural features, which allow it to participate in a wide range of chemical reactions. Its ability to form complex cyclic structures through C-H activation and intramolecular cyclization makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
724-40-3 |
|---|---|
Fórmula molecular |
C15H18O2 |
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
2-benzyl-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C15H18O2/c1-15(2)9-13(16)12(14(17)10-15)8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 |
Clave InChI |
FGUGJYYMGVEIJL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C(C(=O)C1)CC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


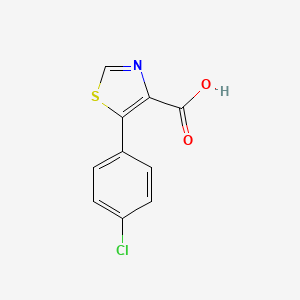
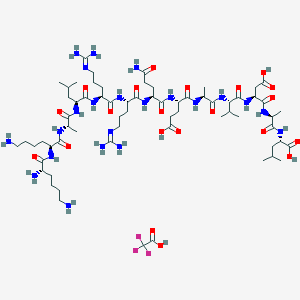
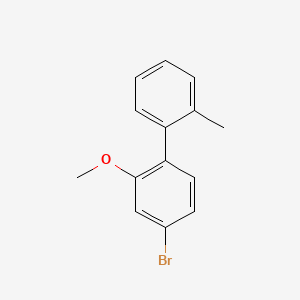
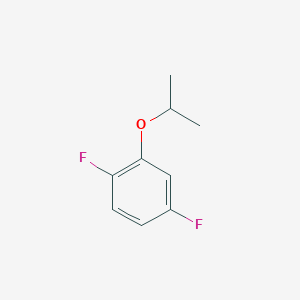
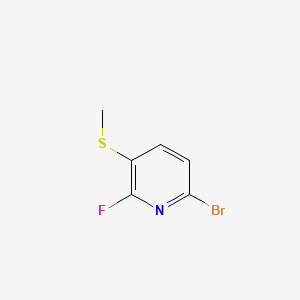
![Benzenesulfonamide, 4-[bis(2-chloropropyl)amino]-N-2-pyrimidinyl-](/img/structure/B14015637.png)
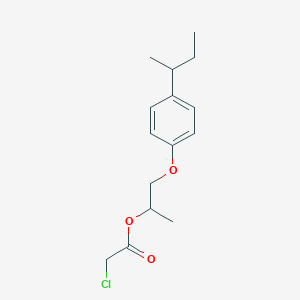
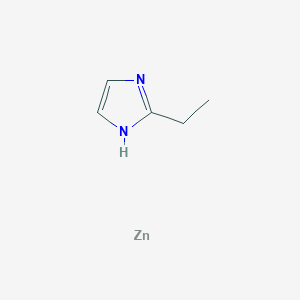
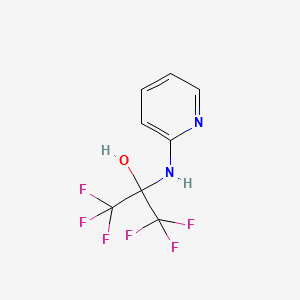
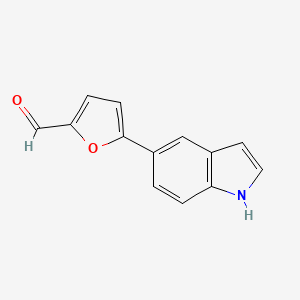
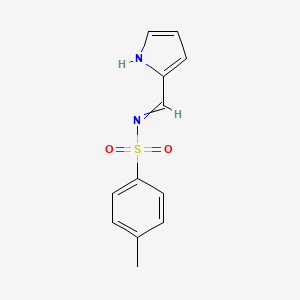
![Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester](/img/structure/B14015666.png)
